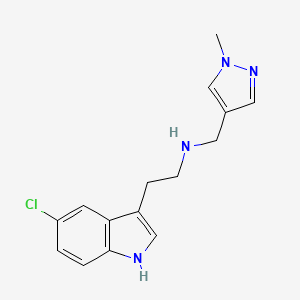

2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine

Description

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-20-10-11(8-19-20)7-17-5-4-12-9-18-15-3-2-13(16)6-14(12)15/h2-3,6,8-10,17-18H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKKDUYMMPAUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCC2=CNC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine is a novel indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine can effectively inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that indole derivatives could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Properties

Indole derivatives, including this compound, have also been evaluated for their antimicrobial activity. A study highlighted that certain indole-based compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in models of neurodegenerative diseases. Compounds with similar structures have shown the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in the treatment of conditions like Alzheimer's disease .

The biological activities of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Indole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, such as the MAPK/ERK pathway, leading to altered cell cycle progression.

- Antioxidant Activity : Many indole derivatives possess antioxidant properties, which help mitigate oxidative damage in cells.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a series of indole derivatives, including those structurally related to 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine. The results indicated that these compounds significantly inhibited the growth of breast cancer cells (MCF7) with IC50 values ranging from 10 to 30 µM .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar indole compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 15 µg/mL for some derivatives, indicating strong antimicrobial potential .

Data Table: Biological Activities Summary

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds similar to 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial properties. Research has shown that certain indole-based compounds exhibit significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indole derivatives suggest that they may have a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and protect against oxidative stress is under exploration .

Synthetic Methodologies

The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves multi-step synthetic routes that include:

- Formation of the Indole Ring : The initial step often involves the cyclization of appropriate precursors to form the indole structure.

- Introduction of the Pyrazole Group : This can be achieved through various methods, including condensation reactions with hydrazines or related compounds.

- Final Functionalization : The introduction of the chloro group and ethylamine side chain is performed through electrophilic substitution reactions.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal assessed the efficacy of various indole derivatives, including our compound, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial activity of several indole derivatives, it was found that 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Pyrazole Derivatives

| Compound | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 133–135 | 68 | 402.8 |

| 3d | 4-Fluorophenyl, Phenyl | 181–183 | 71 | 421.8 |

| Target | 5-Chloroindole, 1-Methylpyrazole | N/A | N/A | ~309.8 (estimated) |

The target compound’s simpler structure may offer advantages in synthetic scalability and pharmacokinetics compared to carboxamide derivatives .

NBOMe Series (25X-NBOMe Compounds)

The 25X-NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares an ethanamine backbone but diverges in substituents:

- Aromatic Core : NBOMes feature a 2,5-dimethoxyphenyl group, whereas the target compound uses a 5-chloroindole. The chloro substituent in both may enhance receptor binding, but the indole’s bicyclic structure could alter selectivity.

- Benzyl Group: NBOMes have a 2-methoxybenzyl group, linked to high serotonin 5-HT2A receptor affinity and hallucinogenic effects. The target compound’s 1-methylpyrazole group may reduce toxicity but also lower potency .

- Toxicity: NBOMes are notorious for severe side effects (e.g., seizures, fatalities), while the target compound’s safety profile remains uncharacterized.

Table 2: Comparison with 25C-NBOMe

| Property | 25C-NBOMe | Target Compound |

|---|---|---|

| Core Structure | 4-Chloro-2,5-dimethoxyphenyl | 5-Chloro-1H-indol-3-yl |

| Substituent on Ethanamine | 2-Methoxybenzyl | 1-Methyl-1H-pyrazol-4-ylmethyl |

| Molecular Weight | 401.9 g/mol | ~309.8 g/mol (estimated) |

| Known Activity | Potent 5-HT2A agonist, hallucinogen | Unknown (structural analogy suggests possible 5-HT modulation) |

The target compound’s indole-pyrazole architecture may offer a safer pharmacological profile than NBOMes, though empirical data are needed .

Pyrrole-Containing Analogues

describes 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (PDB ID: 4AQ), which replaces pyrazole with pyrrole:

- Heterocycle Differences: Pyrrole has one nitrogen atom, while pyrazole has two.

- Molecular Weight : The pyrrole analogue has a molecular weight of 253.3 g/mol, lower than the target compound’s estimated 309.8 g/mol, suggesting differences in bioavailability.

Q & A

Q. What in silico tools predict metabolic liabilities of this compound?

- Methodological Answer : Use GLORYx for phase I metabolism prediction and SwissADME for CYP450 inhibition risks. Validate with human liver microsome (HLM) assays and UHPLC-QTOF-MS to identify major metabolites. Adjust synthetic routes to block vulnerable sites (e.g., N-methylation to prevent demethylation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.